Cas no 2866308-79-2 (Cyclopropaneacetic acid, 1-(2-pyridinyl)-, lithium salt (1:1) )
Cyclopropaneacetic acid, 1-(2-pyridinyl)-, lithium salt (1:1) Chemical and Physical Properties
Names and Identifiers
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- Cyclopropaneacetic acid, 1-(2-pyridinyl)-, lithium salt (1:1)
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- Inchi: 1S/C10H11NO2.Li/c12-9(13)7-10(4-5-10)8-3-1-2-6-11-8;/h1-3,6H,4-5,7H2,(H,12,13);
- InChI Key: CCLPKQBOOSTMIK-UHFFFAOYSA-N
- SMILES: [Li].O=C(CC1(CC1)C1C=CC=CN=1)O
Cyclopropaneacetic acid, 1-(2-pyridinyl)-, lithium salt (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39879249-0.05g |
lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate |
2866308-79-2 | 95% | 0.05g |
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| Enamine | EN300-39879249-0.1g |
lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate |
2866308-79-2 | 95% | 0.1g |
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| Enamine | EN300-39879249-0.25g |
lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate |
2866308-79-2 | 95% | 0.25g |
$770.0 | 2023-07-07 | |
| Enamine | EN300-39879249-0.5g |
lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate |
2866308-79-2 | 95% | 0.5g |
$1214.0 | 2023-07-07 | |
| Enamine | EN300-39879249-1.0g |
lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate |
2866308-79-2 | 95% | 1.0g |
$1557.0 | 2023-07-07 | |
| Enamine | EN300-39879249-2.5g |
lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate |
2866308-79-2 | 95% | 2.5g |
$3051.0 | 2023-07-07 | |
| Enamine | EN300-39879249-5.0g |
lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate |
2866308-79-2 | 95% | 5.0g |
$4517.0 | 2023-07-07 | |
| Enamine | EN300-39879249-10.0g |
lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate |
2866308-79-2 | 95% | 10.0g |
$6697.0 | 2023-07-07 | |
| Aaron | AR027VHL-50mg |
lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate |
2866308-79-2 | 95% | 50mg |
$522.00 | 2025-02-15 | |
| Aaron | AR027VHL-100mg |
lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate |
2866308-79-2 | 95% | 100mg |
$767.00 | 2025-02-15 |
Cyclopropaneacetic acid, 1-(2-pyridinyl)-, lithium salt (1:1) Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on Cyclopropaneacetic acid, 1-(2-pyridinyl)-, lithium salt (1:1)
Lithium Salt of Cyclopropaneacetic Acid, 1-(2-Pyridinyl)- (1:1): A Comprehensive Overview
The compound Cyclopropaneacetic acid, 1-(2-pyridinyl)-, lithium salt (1:1), with the CAS number 2866308-79-2, is a specialized organolithium compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure, which combines a cyclopropane ring with a pyridine moiety, making it a valuable building block in modern chemical research. The lithium salt form enhances its reactivity and stability, making it particularly useful in various chemical reactions.
Recent studies have highlighted the potential of this compound in the synthesis of complex organic molecules. For instance, researchers have utilized its cyclopropane ring to construct strained ring systems, which are crucial in drug discovery and materials science. The pyridine group adds electronic versatility, enabling the compound to participate in a wide range of reactions, including conjugate additions and cyclizations. These properties make it a versatile reagent in both academic and industrial settings.
The synthesis of Cyclopropaneacetic acid, 1-(2-pyridinyl)-, lithium salt (1:1) typically involves a two-step process: the formation of the corresponding acid followed by lithiation. The lithiation step is critical as it determines the reactivity and stability of the final product. Recent advancements in lithiation techniques have allowed for better control over the product's purity and yield, making this compound more accessible for large-scale applications.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C under standard conditions. Its solubility in common organic solvents such as THF and DMF makes it suitable for solution-phase reactions. The compound's stability is enhanced by its lithium salt form, which minimizes side reactions during storage and handling.
One of the most promising applications of Cyclopropaneacetic acid, 1-(2-pyridinyl)-, lithium salt (1:1) is in the field of polymer chemistry. Researchers have demonstrated its ability to act as a monomer in controlled radical polymerization reactions, leading to the formation of novel polymeric materials with tailored properties. These materials exhibit improved mechanical strength and thermal stability, making them ideal candidates for advanced composites and high-performance polymers.
Another area where this compound has shown significant potential is in catalysis. The pyridine group serves as a coordinating ligand, enabling the formation of metal complexes with enhanced catalytic activity. Recent studies have explored its use as a ligand in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. These reactions are fundamental in organic synthesis and have far-reaching implications in pharmaceuticals and agrochemicals.
The integration of cyclopropane rings into organic molecules has also been a focal point of recent research. The strain inherent in cyclopropane rings can be harnessed to induce unique reactivity patterns, leading to unprecedented reaction pathways. For example, studies have shown that this compound can undergo ring-opening reactions under specific conditions, providing access to diverse structural motifs that are otherwise challenging to synthesize.
In conclusion, Cyclopropaneacetic acid, 1-(2-pyridinyl)-, lithium salt (1:1) is a multifaceted compound with applications spanning organic synthesis, polymer chemistry, and catalysis. Its unique structure and reactivity make it an invaluable tool for researchers seeking to push the boundaries of chemical innovation. As ongoing studies continue to uncover new uses for this compound, its role in advancing modern chemistry is likely to grow even further.
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